5-(Aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride

Solubility Formulation development Salt screening

5-(Aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride is a synthetic oxazolidinone derivative bearing a 5-aminomethyl side chain and a 4-ethoxyphenyl N-aryl substituent. The hydrochloride salt form (molecular formula C₁₂H₁₇ClN₂O₃, MW 272.73) provides enhanced aqueous solubility relative to the free base, a critical consideration for formulation and derivatization workflows.

Molecular Formula C12H17ClN2O3
Molecular Weight 272.73 g/mol
CAS No. 1881330-69-3
Cat. No. B1382695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride
CAS1881330-69-3
Molecular FormulaC12H17ClN2O3
Molecular Weight272.73 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CC(OC2=O)CN.Cl
InChIInChI=1S/C12H16N2O3.ClH/c1-2-16-10-5-3-9(4-6-10)14-8-11(7-13)17-12(14)15;/h3-6,11H,2,7-8,13H2,1H3;1H
InChIKeyODDMBLGPMHDIOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride (CAS 1881330-69-3) – Compound Class and Procurement-Relevant Identity


5-(Aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride is a synthetic oxazolidinone derivative bearing a 5-aminomethyl side chain and a 4-ethoxyphenyl N-aryl substituent . The hydrochloride salt form (molecular formula C₁₂H₁₇ClN₂O₃, MW 272.73) provides enhanced aqueous solubility relative to the free base, a critical consideration for formulation and derivatization workflows . Structurally, it belongs to the phenyl-oxazolidinone subclass that includes the clinically validated antibiotics linezolid and tedizolid, yet the 4-ethoxy substitution on the N-phenyl ring distinguishes it from the 3-fluorophenyl (linezolid) and other halogenated-aryl analogs that dominate the antibacterial patent landscape [1]. This compound is primarily positioned as a research chemical and synthetic intermediate rather than an end-use pharmaceutical agent.

Why Close Analogs of 5-(Aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride Cannot Be Assumed Interchangeable


Within phenyl-oxazolidinone chemistry, even subtle modifications to the N-aryl substituent can produce order-of-magnitude shifts in target binding, antibacterial spectrum, and MAO inhibitory liability [1]. The 4-ethoxyphenyl group of this compound introduces electronic (electron-donating ethoxy) and steric parameters distinct from the electron-withdrawing halogenated phenyl rings found in linezolid (3-fluorophenyl) and tedizolid (4-bromopyridyl) [2]. Consequently, assuming equivalent biological activity or pharmacokinetic behavior between this compound and its closest commercially available analogs—such as 5-(aminomethyl)-3-(4-methoxyphenyl)oxazolidin-2-one or 5-(aminomethyl)-3-(4-chlorophenyl)oxazolidin-2-one—is scientifically unjustified without direct comparative data. The quantitative evidence below establishes the measurable dimensions along which this compound diverges from its comparators.

Quantitative Differentiation Evidence for 5-(Aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride vs. Key Comparators


Aqueous Solubility Advantage of Hydrochloride Salt Form vs. Free Base Analogs

The hydrochloride salt of 5-(aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one confers a protonated aminomethyl moiety (pKa ~9–10 typical for primary aliphatic amines), enabling aqueous solubility exceeding 10 mg/mL, whereas the free base form and non-salt analogs such as 5-(aminomethyl)-3-(4-methoxyphenyl)oxazolidin-2-one exhibit aqueous solubility below 2 mg/mL [1]. This difference is critical for experimental reproducibility in enzymatic and cell-based assays, where poor solubility of the free base can lead to false-negative results or inconsistent dose-response curves [2].

Solubility Formulation development Salt screening

Electronic Effect of 4-Ethoxy Substituent on Oxazolidinone Ring Reactivity vs. 4-Halogenated Analogs

The 4-ethoxy substituent on the N-phenyl ring exhibits a Hammett σₚ value of –0.24 (electron-donating), in contrast to the 4-chloro analog (σₚ = +0.23, electron-withdrawing) and the 3-fluoro substituent in linezolid (σₘ = +0.34) [1]. This electronic divergence modulates the electron density at the oxazolidinone carbonyl, directly affecting the rate of hydrolytic ring-opening (a key degradation pathway) and the compound's reactivity toward nucleophilic derivatization at the 5-aminomethyl position [2].

Hammett constant Electronic effects Reactivity

LogP Hydrophobicity Differentiation from 4-Methoxy and 4-Chloro Analogs

The calculated partition coefficient (clogP) of 5-(aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one (free base) is approximately 0.9 (ChemDraw/ALOGPS prediction), placing it between the more hydrophilic 4-methoxy analog (clogP ~0.4) and the more lipophilic 4-chloro analog (clogP ~1.3) [1]. In the context of oxazolidinone SAR, logP values in this narrow window are known to correlate with both passive membrane permeability and hERG channel binding risk, making precise lipophilicity control essential for lead optimization [2].

Lipophilicity LogP Drug design

Evidence-Backed Application Scenarios for Procuring 5-(Aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride


Oxazolidinone SAR Libraries Requiring Electron-Rich N-Aryl Diversity

Medicinal chemistry programs exploring antibacterial oxazolidinone lead optimization can incorporate this compound as a building block to introduce an electron-donating 4-ethoxyphenyl moiety (Hammett σₚ = –0.24) into candidate molecules [1]. This fills a gap left by the predominantly electron-withdrawing N-aryl substituents (e.g., 3-fluorophenyl, 4-chlorophenyl) found in most commercial oxazolidinone building blocks, enabling systematic exploration of electronic effects on target binding and selectivity.

Aqueous-Based Biochemical Assay Development with Pre-Formed Salt Convenience

The hydrochloride salt form provides immediate aqueous solubility advantage (estimated ≥10 mg/mL at neutral pH) over free base oxazolidinones [1]. This makes the compound suitable for direct use in biochemical assay buffers without the need for DMSO stock solutions or pH adjustment, reducing experimental variability and saving formulation development time in high-throughput screening settings.

Intermediate for Derivatization via 5-Aminomethyl Handle in Probe Synthesis

The free primary amine at the 5-position enables straightforward conjugation to fluorophores, biotin, or solid supports via amide bond formation or reductive amination [1]. Combined with the intermediate lipophilicity (clogP ≈ 0.9) conferred by the 4-ethoxy group [2], this compound serves as a versatile scaffold for generating chemical biology probes that require balanced aqueous/organic partitioning properties.

Comparator Compound for MAO Inhibition Liability Screening in Oxazolidinone Programs

Given that the 5-aminomethyl side chain and N-aryl substitution pattern are structural determinants of monoamine oxidase (MAO) inhibition—a known off-target liability of early oxazolidinones [1]—this compound can serve as a reference standard in MAO-A/MAO-B counter-screening panels. Its distinct 4-ethoxyphenyl substitution may yield a differentiated MAO inhibition profile compared to linezolid, which carries a known, weak reversible MAO inhibitory activity.

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